molecular formula C22H18N2O2S2 B2862496 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide CAS No. 946320-27-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide

Cat. No.: B2862496
CAS No.: 946320-27-0
M. Wt: 406.52
InChI Key: USWKGPRRGRTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethylthio-substituted benzamide

Mechanism of Action

Target of Action

The primary targets of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. It exhibits bactericidal activity, meaning it kills the bacteria rather than merely inhibiting their growth . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial growth and survival. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby controlling the spread of the bacterial infection .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable . These properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the effective elimination of the targeted bacterial strains. For instance, it has been shown to eliminate S. aureus ATCC 43300 strain after 24-hour exposure . This bactericidal activity is a crucial aspect of its potential as an antibacterial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions

    Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Ethylthio-Substituted Benzamide: This step involves the reaction of the intermediate with ethylthiol and benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone, while substitution of the ethylthio group could yield various substituted benzamides.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe for imaging biological systems.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-thiazol-2-yl)-benzamide: Similar structure but lacks the hydroxy and ethylthio groups.

    N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Contains a tert-butyl group and a chloro substituent instead of the hydroxy and ethylthio groups.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide is unique due to the presence of both the hydroxyphenyl and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for interaction with biological targets, potentially enhancing its efficacy in medicinal applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-2-27-16-7-5-6-14(12-16)21(26)23-15-10-11-17(19(25)13-15)22-24-18-8-3-4-9-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWKGPRRGRTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.